molecular formula C9H15NO3 B3146497 1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid CAS No. 60143-00-2

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid

Cat. No.: B3146497
CAS No.: 60143-00-2
M. Wt: 185.22 g/mol
InChI Key: NVRYYLKFGYCPRK-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of an amino group, a keto group, and a cyclopentane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with glycine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways.

    Medicine: Research explores its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid involves its interaction with specific molecular targets. The amino and keto groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)cyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYYLKFGYCPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid
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